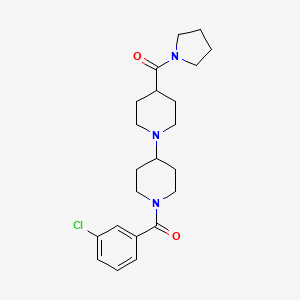![molecular formula C14H8F3NO5 B5154885 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid CAS No. 7401-61-8](/img/structure/B5154885.png)
3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid
Vue d'ensemble
Description
3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid, also known as NTFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NTFB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 325.24 g/mol.
Mécanisme D'action
The mechanism of action of 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid is not fully understood, but studies have suggested that it inhibits the activity of cyclooxygenase-2 by binding to its active site. This inhibition leads to a decrease in the production of prostaglandins, which are involved in inflammation and cancer. In addition, 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid has anti-inflammatory and anti-cancer properties. In addition, 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid has been shown to inhibit the growth of various weeds. However, the exact biochemical and physiological effects of 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid in lab experiments is its high purity and stability. 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid is its potential toxicity. Studies have shown that 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid can be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid. One area of interest is the development of 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid-based drugs for the treatment of inflammation and cancer. Another area of interest is the development of 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid-based materials for use in biosensors and other nanotechnology-based applications. In addition, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid.
Méthodes De Synthèse
3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid can be synthesized through various methods, including the reaction of 4-nitro-2-trifluoromethylphenol with 3-bromobenzoic acid in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-chloro-4-nitrophenol with 3-(trifluoromethyl)benzoic acid in the presence of a base and a coupling agent such as N,N'-dicyclohexylcarbodiimide. These methods have been optimized to produce high yields of 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid with high purity.
Applications De Recherche Scientifique
3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid inhibits the activity of cyclooxygenase-2, an enzyme that plays a key role in inflammation and cancer. In addition, 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In materials science, 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid has been studied for its ability to form self-assembled monolayers on various substrates. These monolayers have potential applications in the development of biosensors, electronic devices, and other nanotechnology-based applications.
In agriculture, 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid has been investigated for its potential as a herbicide. Studies have shown that 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid inhibits the growth of various weeds, making it a potential candidate for weed control.
Propriétés
IUPAC Name |
3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO5/c15-14(16,17)11-7-9(18(21)22)4-5-12(11)23-10-3-1-2-8(6-10)13(19)20/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPGTEAZLDBVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290475 | |
| Record name | 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Nitro-2-(trifluoromethyl)phenoxy]benzoic acid | |
CAS RN |
7401-61-8 | |
| Record name | NSC68882 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}methanamine](/img/structure/B5154823.png)


![3,3'-[1,2-ethanediylbis(thio)]bis(4-methyl-5-phenyl-4H-1,2,4-triazole)](/img/structure/B5154843.png)
![1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5154851.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5154853.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5154860.png)
![2-[3-fluoro-4-(1-piperidinyl)phenyl]-4-phenyl-3-butyn-2-ol](/img/structure/B5154867.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5154871.png)
![4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5154877.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5154891.png)

